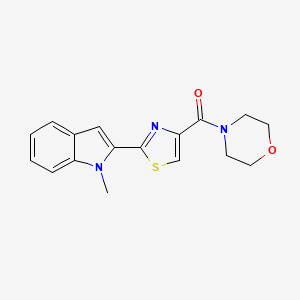

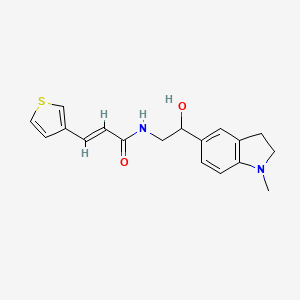

(2-(1-metil-1H-indol-2-il)tiazol-4-il)(morfolino)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

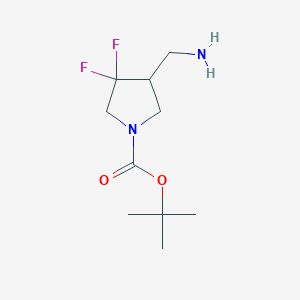

The compound "(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone" is a chemical entity that appears to be related to a class of thiazolyl methanones. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the thiazole ring and morpholino group are present in the compounds discussed within the papers. These types of compounds have been studied for their potential biological activities, including their role as inhibitors of type III secretion in Gram-negative bacteria and their antiradical and anti-inflammatory activities .

Synthesis Analysis

The synthesis of related thiazolyl methanones has been described as a multi-step process . While the exact synthesis of "(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone" is not detailed, it can be inferred that a similar approach may be employed. The synthesis typically involves the formation of the thiazole ring, followed by the introduction of various substituents to achieve the desired compound. The synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives, which share some structural similarities, was achieved through a one-pot reaction involving morpholin-4-amine and an isothiocyanate .

Molecular Structure Analysis

The molecular structure of compounds closely related to "(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone" has been elucidated using techniques such as X-ray analysis . This method provides detailed information about the steric structure, which is crucial for understanding the compound's interactions with biological targets. The presence of a morpholino group and a thiazole ring suggests that the compound may have a complex three-dimensional structure that could be key to its biological activity.

Chemical Reactions Analysis

The chemical reactivity of thiazolyl methanones and related compounds is not explicitly discussed in the provided papers. However, the functional groups present in these molecules, such as the thiazole ring and the morpholino moiety, are known to participate in various chemical reactions. These reactions can include nucleophilic substitutions, electrophilic additions, and the formation of hydrogen bonds, which may be relevant in the context of their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be anticipated that "(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone" would exhibit characteristics such as solubility in organic solvents, potential for crystallization, and stability under physiological conditions. These properties are important for the compound's application in biological systems and its potential as a pharmaceutical agent .

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han demostrado un potencial antiviral. Por ejemplo:

- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida mostraron potencia contra el virus Coxsackie B4 .

Propiedades antiinflamatorias

Los compuestos que contienen benzotiazol, incluidos los que tienen unidades de indol, se han evaluado para determinar sus actividades antiinflamatorias y analgésicas in vivo .

Potencial antioxidante

Los derivados del tiazol, que comparten características estructurales con nuestro compuesto, se han investigado por sus propiedades antioxidantes .

Inhibición del VIH-1

Los derivados del indol se han estudiado como posibles agentes anti-VIH. Los estudios de acoplamiento molecular revelaron su interacción con los objetivos del VIH-1 .

Otras aplicaciones

Si bien la investigación específica sobre nuestro compuesto es limitada, su estructura única sugiere posibles aplicaciones en áreas como:

En resumen, los diversos elementos estructurales de este compuesto lo convierten en un candidato emocionante para una mayor investigación en diversos campos biomédicos. Los investigadores deben explorar su potencial farmacológico, considerando su combinación única de funcionalidades de indol, tiazol y morfolino . 🌟

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound likely affects multiple biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Pharmacokinetics

The presence of a prenyl chain in some compounds has been found to make them more lipophilic, which plays an important role in their antioxidant activity . This suggests that the compound’s bioavailability could be influenced by its lipophilicity.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects. These could potentially include effects related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Safety and Hazards

Direcciones Futuras

The future directions for research on “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable insights into the potential applications of this compound .

Propiedades

IUPAC Name |

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-19-14-5-3-2-4-12(14)10-15(19)16-18-13(11-23-16)17(21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHYQLAXKZOXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)